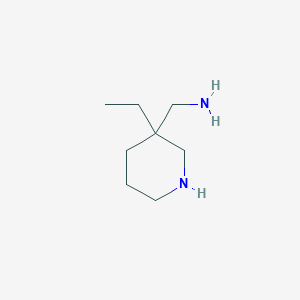

(3-Ethylpiperidin-3-yl)methanamine

描述

属性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC 名称 |

(3-ethylpiperidin-3-yl)methanamine |

InChI |

InChI=1S/C8H18N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-7,9H2,1H3 |

InChI 键 |

YVMIAIGGZDLDFX-UHFFFAOYSA-N |

规范 SMILES |

CCC1(CCCNC1)CN |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

Typical starting materials include:

- Piperidin-3-one or derivatives for ring functionalization.

- Alkylating agents for ethyl group introduction.

- Aminomethylating agents or reductive amination reagents for methanamine installation.

Representative Preparation Method

While direct literature on this compound is limited, analogous piperidine derivatives have been prepared via the following general scheme, adapted from related piperidine amine syntheses:

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | Ethylation at C-3 using ethyl halide or Grignard reagent | Selective control to avoid over-alkylation |

| 2 | Introduction of aminomethyl group | Reductive amination with formaldehyde and ammonia or amine source | Use of reducing agents like sodium cyanoborohydride |

| 3 | Purification | Crystallization or chromatography | To isolate pure this compound |

Detailed Preparation Example from Patent Literature

Though no direct patent on this compound was found, related piperidine derivatives preparation methods provide a strong framework:

Stepwise Synthesis (Adapted)

Step 1: Formation of 3-Ethylpiperidine Intermediate

A piperidine ring precursor such as 3-piperidone is reacted with ethylmagnesium bromide (a Grignard reagent) at low temperatures (-60 to -40 °C) in tetrahydrofuran solvent to introduce the ethyl group at the 3-position, yielding 3-ethylpiperidin-3-ol or related intermediate.

Step 2: Conversion to Methanamine Derivative

The hydroxyl group or carbonyl precursor is converted to a methanamine substituent via reductive amination. This involves reacting the intermediate with formaldehyde and ammonia or a primary amine in the presence of a mild reducing agent such as sodium cyanoborohydride or Raney nickel under hydrogen atmosphere at 20–70 °C.

Step 3: Purification

The product is purified by solvent extraction, recrystallization, or chromatographic techniques to achieve high purity (>98%) suitable for pharmaceutical or research use.

Reaction Conditions and Optimization

| Parameter | Typical Range | Optimization Notes |

|---|---|---|

| Temperature (alkylation) | -80 °C to 0 °C | Lower temperatures favor selectivity |

| Reaction time (alkylation) | 2–10 hours | Longer times increase conversion but risk side reactions |

| Reductive amination temperature | 20–70 °C | Moderate temperatures balance rate and selectivity |

| Reducing agent | Sodium cyanoborohydride or Raney nickel | Choice depends on scale and safety considerations |

| Solvent | Tetrahydrofuran, methanol | Solvent choice affects solubility and reaction rate |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Grignard Alkylation + Reductive Amination | High selectivity, scalable, uses common reagents | Requires strict anhydrous conditions, sensitive to moisture |

| Direct Amination of 3-Ethylpiperidine | Simpler, fewer steps | May have lower yields, more side products |

| Catalytic Hydrogenation of Nitrile Precursors | Efficient, clean reaction | Requires high-pressure equipment, catalyst cost |

Summary of Research Findings

- The preparation of this compound is best achieved via stepwise alkylation of a piperidine precursor followed by reductive amination to introduce the methanamine group.

- Reaction conditions such as temperature, reagent molar ratios, and solvent choice critically influence yield and purity.

- Use of mild reducing agents and controlled reaction atmospheres enhances safety and product quality.

- Purification by recrystallization or chromatography ensures removal of side products and unreacted starting materials.

化学反应分析

Types of Reactions: (3-Ethylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the halogenated compound used.

科学研究应用

Chemistry: (3-Ethylpiperidin-3-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

作用机制

The mechanism of action of (3-Ethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Key Properties of (3-Ethylpiperidin-3-yl)methanamine and Analogs

Key Observations :

- Steric Effects : Bulkier substituents like benzyl (in (R)-(1-Benzylpiperidin-3-yl)methanamine) or chlorophenyl (in [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine) may hinder receptor binding but improve selectivity for specific targets .

Dopamine Receptor Modulation

- Ethyl-Substituted Analogs : In carbazole derivatives (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine), ethyl groups at the 9-position enhanced dopamine D3 receptor (D3R) selectivity (Ki = 144.7 nmol/L) over D2R, attributed to optimal linker length and steric compatibility .

- Piperidine vs. Carbazole Cores : While carbazole derivatives exhibit D3R selectivity, piperidine-based methanamines like this compound may target different receptors (e.g., σ or serotonin receptors) due to conformational flexibility and reduced aromaticity .

Enzyme Inhibition and Analgesic Potential

- GABA Transporter Inhibition : Methanamine derivatives with heterocyclic substituents (e.g., benzimidazole) show analgesic activity via GABA transporter inhibition, but piperidine analogs like the target compound lack direct evidence for this mechanism .

Challenges :

- Introducing the ethyl group at the 3-position of piperidine requires precise regioselective alkylation to avoid isomer formation.

- Benzyl or aryl substituents (e.g., chlorophenyl) necessitate transition metal-catalyzed cross-coupling, increasing synthetic complexity .

生物活性

The compound (3-Ethylpiperidin-3-yl)methanamine , also known as N-ethyl-3-piperidinylmethanamine , is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 156.27 g/mol. Its structure features a piperidine ring substituted with an ethyl group and a methanamine moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(CCN(CC1)C)CN |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

- CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders .

- Analgesic Effects : There are indications that this compound may have analgesic properties, which could be beneficial in pain management protocols .

The mechanism through which this compound exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors in the CNS. The piperidine moiety may facilitate binding to specific receptors, influencing pain perception and mood regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university examined the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .

Case Study 2: Neurological Applications

In a preclinical trial assessing the CNS effects of this compound, researchers noted improvements in behavioral models associated with anxiety and depression. The compound was administered to rodent models, where it showed promise in reducing anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (1-Methylpiperidin-4-yl)methanamine | Analgesic, CNS stimulant | NMDA receptor antagonist |

| (4-Ethylpiperidine) | Antidepressant, anxiolytic | Serotonin reuptake inhibitor |

| (N,N-Dimethylpiperidin-4-amine) | Antimicrobial | Disruption of bacterial membranes |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Ethylpiperidin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of piperidine derivatives. For example, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce imine intermediates, while alkylation may require nucleophilic substitution with ethyl halides. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and byproduct formation. Monitoring via TLC or GC-MS is recommended to optimize reaction progress .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the ethyl and piperidine substituents, noting characteristic shifts: piperidine protons appear at δ 1.4–2.8 ppm, while the ethyl group resonates at δ 0.9–1.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₈N₂, MW 142.15 g/mol). Purity can be assessed via HPLC with a C18 column and UV detection at 210 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. Store the compound in airtight containers under nitrogen at 2–8°C to prevent oxidation. Spills should be neutralized with 5% acetic acid and disposed of via licensed hazardous waste services. Emergency eyewash stations and SDS documentation are mandatory .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and use column chromatography to isolate pure fractions. Validate via X-ray crystallography or dynamic light scattering (DLS) to correlate solubility with molecular aggregation .

Q. How can retrosynthetic analysis improve the scalability of this compound synthesis?

- Methodological Answer : AI-driven tools (e.g., Pistachio, Reaxys) can predict feasible precursors like 3-ethylpiperidine-3-carboxaldehyde. Prioritize one-step routes using cost-effective catalysts (e.g., Raney Ni for hydrogenation) and green solvents (e.g., cyclopentyl methyl ether). Evaluate atom economy (>70%) and E-factor (<5) to minimize waste .

Q. What experimental designs validate the compound’s pharmacological activity while minimizing off-target effects?

- Methodological Answer : Use kinase inhibition assays (e.g., ATP-binding assays) with IC₅₀ determination. Pair with siRNA knockdown of target receptors (e.g., GPCRs) to confirm specificity. For in vitro toxicity, employ MTT assays on HEK293 cells and compare LC₅₀ values against positive controls. Cross-validate via molecular docking simulations (AutoDock Vina) to assess binding affinity .

Q. How can researchers assess purity challenges in multi-step syntheses of this compound derivatives?

- Methodological Answer : Use orthogonal analytical methods:

- Step 1 : Monitor intermediates via FT-IR for functional group tracking.

- Step 2 : Employ UPLC-MS with a charged aerosol detector (CAD) to detect non-UV-active impurities.

- Step 3 : Quantify residual solvents (e.g., ethyl acetate) via headspace GC-MS, adhering to ICH Q3C guidelines.

Purity thresholds should exceed 98% for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。